molecular formula C10H17NO2 B107559 (5-((Diethylamino)methyl)furan-2-yl)methanol CAS No. 15433-80-4

(5-((Diethylamino)methyl)furan-2-yl)methanol

Cat. No. B107559
CAS RN: 15433-80-4
M. Wt: 183.25 g/mol
InChI Key: CRHKDRDOMGTZON-UHFFFAOYSA-N
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Patent
US05750550

Procedure details

To a solution of 2-furfuryl alcohol (8.24 g; 84 mmol) in 55 ml of acetic acid was added dropwise a solution of N,N,N',N'-tetraethyl-methylenediamine (20 g; 126 mmol)in 25 ml of acetic acid, and the solution was stirred at 0° C. for 30 minutes and at room temperature for 17 hours. The above solution was concentrated in vacuo, the residue was basified with dropwise addition of 30% of NaOH solution at 0° C. (to pH=11), and the mixture was extracted with ethyl acetate. The mixture was filtered, the organic layer was dried over sodium sulfate and concentrated in vacuo to yield a brown oil. The oil was distilled with a Kugelrohr Apparatus to afford 12.33 g (80%) of 5-diethylaminomethyl-2-hydroxymethylfuran as a yellow oil, b.p. 140° C./1 mm.
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:5]=[C:4]([CH2:6][OH:7])[O:3][CH:2]=1.[CH2:8]([N:10]([CH2:17][CH3:18])[CH2:11]N(CC)CC)[CH3:9]>C(O)(=O)C>[CH2:8]([N:10]([CH2:11][C:2]1[O:3][C:4]([CH2:6][OH:7])=[CH:5][CH:1]=1)[CH2:17][CH3:18])[CH3:9]

Inputs

Step One
Name
Quantity
8.24 g
Type
reactant
Smiles
C1=COC(=C1)CO
Name
Quantity
20 g
Type
reactant
Smiles
C(C)N(CN(CC)CC)CC
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 30 minutes and at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The above solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was basified with dropwise addition of 30% of NaOH solution at 0° C. (to pH=11)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled with a Kugelrohr Apparatus

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)N(CC)CC1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.33 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.